molecular formula C₃₆H₈₀N₉O₁₅P₃ B1141278 5-(3-Azidopropyl)-UTP •4TEA CAS No. 1354419-13-8

5-(3-Azidopropyl)-UTP •4TEA

Cat. No.: B1141278
CAS No.: 1354419-13-8
M. Wt: 971.99
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Description

5-(3-Azidopropyl)-UTP •4TEA is a nucleotide analog featuring a 3-azidopropyl modification at the 5-position of uridine triphosphate (UTP), paired with a tetraethylammonium (TEA) counterion. This compound is designed for applications in RNA labeling and click chemistry-based studies due to its azide functional group, which enables bioorthogonal reactions such as strain-promoted azide-alkyne cycloaddition (SPAAC) . The TEA salt formulation enhances solubility in organic-aqueous hybrid systems, making it advantageous for in vitro transcription and metabolic labeling experiments.

Properties

CAS No.

1354419-13-8

Molecular Formula

C₃₆H₈₀N₉O₁₅P₃

Molecular Weight

971.99

Synonyms

5-(3-Azidopropyl)-uridine 5’-(tetrahydrogen triphosphate) Compd. with N,N-diethylethanamine (1:4);  5-(3-Azidopropyl)-uridine 5’-Triphosphate •4TEA

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Azidopropyl)-UTP •4TEA typically involves the modification of uridine triphosphate. The process begins with the protection of the hydroxyl groups of uridine, followed by the introduction of the 3-azidopropyl group. This is achieved through a series of nucleophilic substitution reactions. The final step involves the deprotection of the hydroxyl groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated synthesizers. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(3-Azidopropyl)-UTP •4TEA undergoes several types of chemical reactions, including:

    Copper-catalyzed azide-alkyne cycloaddition (CuAAC):

    Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and is used in bioconjugation applications.

Common Reagents and Conditions

    CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature.

    SPAAC: Utilizes strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) and is performed under mild conditions, often in aqueous solutions.

Major Products Formed

    Triazoles: The primary products formed from CuAAC and SPAAC reactions are triazole derivatives, which are stable and can be used for further functionalization.

Scientific Research Applications

5-(3-Azidopropyl)-UTP •4TEA has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.

    Biology: Employed in labeling and tracking DNA synthesis, as well as in the study of nucleic acid interactions.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the field of targeted drug delivery.

    Industry: Applied in the production of functionalized materials and nanotechnology.

Mechanism of Action

The mechanism of action of 5-(3-Azidopropyl)-UTP •4TEA involves its incorporation into nucleic acids during DNA synthesis. The azide group allows for subsequent click chemistry reactions, enabling the labeling and tracking of DNA. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism. The pathways involved are primarily related to DNA replication and repair.

Comparison with Similar Compounds

Comparative Analysis of 5-(3-Azidopropyl)-UTP •4TEA and Analogous Compounds

The table below summarizes key properties and applications of this compound alongside structurally or functionally similar compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Group Key Applications
This compound Not provided Likely C₁₅H₂₃N₅O₁₄P₃•4C₈H₂₀N ~800–850 (estimated) Azide (-N₃) RNA labeling, click chemistry, mRNA tracking
5-(3-Azidopropyl)uridine 1354419-08-1 C₁₂H₁₇N₅O₆ 327.29 Azide (-N₃) Nucleoside metabolism studies, drug discovery
5-Ethynyl-UTP (CLK-T08) Not provided C₁₄H₂₀N₂O₁₅P₃ 564.25 Alkyne (-C≡CH) RNA functionalization, post-transcriptional modifications
5-Azido-C3-UTP (NU-157) Not provided Likely C₁₂H₁₈N₅O₁₄P₃ ~609.19 (estimated) Azide (-N₃) In vitro transcription, metabolic labeling

Key Observations:

  • Functional Group Comparison: Unlike 5-Ethynyl-UTP (alkyne-modified), azide-bearing analogs like this compound are compatible with copper-free click chemistry, reducing cytotoxicity in live-cell studies .
  • Salt Formulation: The TEA counterion in this compound contrasts with sodium or lithium salts commonly used in nucleotide analogs, offering enhanced solubility in non-polar solvents .

RNA Labeling and Tracking

This compound is incorporated into RNA via T7 RNA polymerase during in vitro transcription, enabling subsequent conjugation with fluorescent dyes or affinity tags via SPAAC . This approach, validated in studies with 5-Ethynyl-UTP, allows real-time visualization of mRNA dynamics in cellular systems .

Drug Discovery and Metabolic Studies

Limitations and Challenges

  • Availability: notes that this compound may be discontinued, highlighting supply chain challenges for researchers .
  • Data Gaps: Detailed kinetic data (e.g., incorporation efficiency by polymerases) and cytotoxicity profiles for this compound remain unaddressed in the provided sources.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for producing 5-(3-Azidopropyl)-UTP •4TEA, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleoside modification via azide-alkyne click chemistry. Optimization requires factorial design experiments to assess variables (e.g., temperature, solvent polarity, catalyst concentration). For example, varying triethylamine (TEA) stoichiometry can stabilize reactive intermediates . Post-synthesis, purification via reverse-phase HPLC (RP-HPLC) with UV detection at 260 nm ensures product homogeneity, validated by mass spectrometry (MS) for molecular weight confirmation .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/³¹P) to confirm azidopropyl and triphosphate group integration. High-resolution MS (HRMS) resolves isotopic patterns, while ion-pair chromatography coupled with tandem MS (IPC-MS/MS) quantifies trace impurities. Cross-validate with FT-IR to detect azide stretching vibrations (~2100 cm⁻¹) .

Q. How does the 4TEA counterion influence the compound’s stability in aqueous buffers?

  • Methodological Answer : The 4TEA (tetraethylammonium) counterion reduces hydrolysis by shielding the triphosphate group from nucleophilic attack. Stability assays under varying pH (4–9) and temperature (4–37°C) should use kinetic modeling (first-order decay constants) and ³¹P NMR to monitor phosphate degradation .

Q. What are the primary applications of this compound in click chemistry-based RNA labeling?

  • Methodological Answer : The azide moiety enables copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO)-modified probes. Optimize labeling efficiency via time-course fluorescence assays (e.g., using Cy5-DBCO) and quantify incorporation via gel electrophoresis or HPLC .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in enzymatic vs. non-enzymatic RNA incorporation?

  • Methodological Answer : Use stopped-flow kinetics to compare incorporation rates by RNA polymerases (e.g., T7 RNAP) versus non-enzymatic template-directed synthesis. Pair with molecular dynamics (MD) simulations to analyze steric effects of the azidopropyl group on polymerase active sites . Contradictions in activity data (e.g., reduced processivity) may arise from solvent accessibility differences in in vitro vs. cellular environments .

Q. What experimental designs address stability limitations during long-term RNA tracking in live-cell imaging?

  • Methodological Answer : Encapsulate the compound in lipid nanoparticles (LNPs) to enhance cellular delivery and reduce extracellular hydrolysis. Validate stability via Förster resonance energy transfer (FRET) probes and confocal microscopy time-lapse imaging. Compare degradation rates in cytoplasmic vs. nuclear compartments .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. labeling efficiency)?

  • Methodological Answer : Perform dose-response assays across cell lines (e.g., HEK293 vs. HeLa) to isolate cell-type-specific effects. Use RNA-seq to identify off-target transcriptional changes and LC-MS metabolomics to detect azide byproducts. Statistically model confounding variables (e.g., cellular redox state) .

Q. What cross-disciplinary approaches integrate AI/ML with chemical engineering to optimize this compound synthesis?

  • Methodological Answer : Train machine learning (ML) models on reaction yield datasets to predict optimal solvent/catalyst combinations. Couple with COMSOL Multiphysics simulations to model heat/mass transfer in microfluidic reactors. Validate scalability using dimensionless analysis (e.g., Reynolds/Péclet numbers) .

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